O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene
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Overview
Description
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene is a synthetic organic compound belonging to the calixarene family Calixarenes are macrocyclic molecules composed of phenolic units linked by methylene bridges at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene typically involves the following steps:
Formation of the Calixarene Core: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene core.
Introduction of Ethoxycarbonylmethyl Groups: The ethoxycarbonylmethyl groups are introduced through an alkylation reaction using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the hydroxyl groups using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene has diverse applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and host-guest interactions.
Biology: Employed in the development of biosensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner.
Industry: Utilized in the design of advanced materials, such as molecular sieves and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene involves its ability to form host-guest complexes. The compound’s cavity can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, making the compound useful in applications like drug delivery and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethylcalix[4]arene: Lacks the tert-butyl groups, resulting in different solubility and complexation properties.
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-diethylcalix[4]arene: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties.
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-methylcalix[4]arene: Substituted with methyl groups at the para positions, leading to variations in its host-guest chemistry.
Uniqueness
O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene is unique due to its specific combination of substituents, which confer distinct solubility, stability, and complexation properties. The presence of tert-butyl groups enhances its solubility in organic solvents, while the ethoxycarbonylmethyl and dimethyl groups provide versatile sites for further functionalization and chemical reactions.
Properties
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72O8/c1-17-59-45(55)31-61-49-37-19-33-23-41(51(3,4)5)25-35(47(33)57-15)21-39-29-44(54(12,13)14)30-40(50(39)62-32-46(56)60-18-2)22-36-26-42(52(6,7)8)24-34(48(36)58-16)20-38(49)28-43(27-37)53(9,10)11/h23-30H,17-22,31-32H2,1-16H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBOZEHACZIDBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3OC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OC)OCC(=O)OCC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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